Pentyl 1-naphthyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 1-naphthyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of Grignard reagents. In this approach, 1-bromonaphthalene is reacted with pentylmagnesium bromide to form the corresponding alcohol, which is then oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The Friedel-Crafts acylation method is commonly employed due to its simplicity and high yield. Additionally, continuous flow reactors may be used to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
Pentyl 1-naphthyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Pentyl 1-naphthyl ketone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentyl 1-naphthyl ketone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the naphthalene ring can undergo electrophilic substitution. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-Acetylnaphthalene: Similar structure but with an acetyl group instead of a pentyl group.
1-Naphthylmethyl ketone: Features a methyl group instead of a pentyl group.
Naphthoylindoles: Compounds with a naphthoyl group attached to an indole ring.
Uniqueness
Pentyl 1-naphthyl ketone is unique due to its longer alkyl chain, which can influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2876-61-1 |
---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-naphthalen-1-ylhexan-1-one |
InChI |
InChI=1S/C16H18O/c1-2-3-4-12-16(17)15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3 |
InChI Key |
KLTWJOFUMZCJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.